1-(4-N,N-Di-boc-aminophenyl)ethanone
Overview
Description
1-(4-N,N-Di-boc-aminophenyl)ethanone is a chemical compound with the molecular formula C18H25NO5 and a molecular weight of 335.39 g/mol . It is also known by its IUPAC name, tert-butyl (4-acetylphenyl) (tert-butoxycarbonyl)carbamate . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of an aminophenyl group, which is further connected to an ethanone moiety. The compound is typically a white to yellow solid at room temperature .
Preparation Methods
The synthesis of 1-(4-N,N-Di-boc-aminophenyl)ethanone involves several steps, starting with the protection of the amino group on the phenyl ring using tert-butoxycarbonyl (Boc) anhydride. This is followed by the acetylation of the phenyl ring to introduce the ethanone group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Chemical Reactions Analysis
1-(4-N,N-Di-boc-aminophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-N,N-Di-boc-aminophenyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, particularly when the Boc-protected amine is deprotected to reveal the free amine.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-N,N-Di-boc-aminophenyl)ethanone is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in nucleophilic substitution reactions. The ethanone group can undergo oxidation or reduction reactions, leading to the formation of various functional groups that can interact with biological targets or participate in further chemical transformations .
Comparison with Similar Compounds
1-(4-N,N-Di-boc-aminophenyl)ethanone can be compared with other Boc-protected amines and acetylated phenyl compounds. Similar compounds include:
1-(4-Boc-aminophenyl)ethanone: Lacks the second Boc group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(4-N,N-Di-boc-aminophenyl)methanol: Contains a hydroxyl group instead of an ethanone group, leading to different reactivity and applications.
1-(4-N,N-Di-boc-aminophenyl)propane: Has a longer alkyl chain, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its dual Boc protection and the presence of an ethanone group, which provides a balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(4-acetylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-12(20)13-8-10-14(11-9-13)19(15(21)23-17(2,3)4)16(22)24-18(5,6)7/h8-11H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDBMGVOGHLZQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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